3-Methoxy-6,7-dihydro-[1]pyrindin-5-one
Description
Properties
IUPAC Name |
3-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-6-4-7-8(10-5-6)2-3-9(7)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIATTXVJVNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions Under High-Pressure Conditions
High-pressure cyclocondensation has emerged as a robust method for synthesizing dihydro-heterocycles. In a study leveraging ammonium acetate-mediated reactions, 3-oxo-2-arylhydrazonopropanals were condensed with cyclic ketones like benzosuberone to form dihydro-benzo-fused pyridines . Although this work focused on 6,7-dihydro-5H-benzo cyclohepta[1,2-b]pyridines, the methodology is adaptable to pyrindinone systems.
Key Steps :
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Substrate Design : Replacing benzosuberone with a pyrindinone precursor (e.g., 5-keto-pyrindine) could enable analogous cyclization.
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Reaction Conditions : Employing a high-pressure Q-tube reactor at elevated temperatures (e.g., 120–150°C) with ammonium acetate as a cyclizing agent facilitates rapid ring closure .
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Methoxy Introduction : Incorporating a methoxy group at position 3 may require pre-functionalized arylhydrazonopropanals or post-synthetic methylation.
Example Protocol :
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React 3-oxo-2-(3-methoxyphenylhydrazono)propanal with 5-keto-pyrindine in acetic acid under high pressure (15 psi) at 140°C for 12 hours.
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Purify via silica gel chromatography to isolate the dihydro-pyrindinone product.
Multi-Component Domino Reactions in Aqueous Media
A domino strategy involving 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water yielded 3-substituted pyrrolo[3,2-c]pyridin-4-ones . Adapting this method for 3-methoxy-6,7-dihydro- pyrindin-5-one involves:
Modified Components :
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Primary Amine : Use 4-amino-3-methoxypyridin-2(1H)-one to pre-install the methoxy group.
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Carbonyl Source : 2,2-Dihydroxy-1-(pyridinyl)ethan-1-one could facilitate pyrindinone ring formation.
Optimized Conditions :
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Conduct the reaction in water at 80°C for 8–10 hours.
Advantages :
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Atom-economic and environmentally benign (water as solvent).
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Scalable to gram quantities without compromising efficiency .
Post-Synthetic Functionalization via O-Methylation
Introducing the methoxy group post-cyclization is viable if direct methods fail. For example, hydroxylated intermediates can undergo methylation:
Procedure :
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Synthesize 3-hydroxy-6,7-dihydro- pyrindin-5-one via cyclocondensation.
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Treat with methyl iodide (1.2 equivalents) and potassium carbonate (2 equivalents) in DMF at 60°C for 6 hours.
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Isolate the product via extraction (ethyl acetate/water) and column chromatography.
Yield Optimization :
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Excess methylating agent (e.g., dimethyl sulfate) improves conversion but requires careful stoichiometry to avoid side reactions .
Comparative Analysis of Synthetic Routes
Selection Criteria :
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7-dihydro-1pyrindin-5-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-6,7-dihydro-1pyrindin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7-dihydro-1pyrindin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one
2-Chloro-6,7-dihydro-[1]pyrindin-5-one
- Structure : Chloro substituent at position 2 instead of methoxy at position 3 .
- Properties :
- Discontinued commercial availability suggests challenges in synthesis or application.
- Key Differences: Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing electronic distribution and reaction kinetics.
2-Hydroxy-4-trifluoromethyl-6,7-dihydro-[1]pyrindin-5-one
- Structure : Features a hydroxy group at position 2 and a trifluoromethyl (-CF₃) group at position 4 .
- Synthesis : Prepared via hydroxylamine hydrochloride reaction under reflux, followed by reduction with zinc and hydrochloric acid .
- Key Differences :
Comparison with Bicyclic Heterocycles
Diquat Dibromide (Dipyrido[1,2-a:2',1'-c]pyrazinediium, 6,7-dihydro-)
- Structure : A diquaternary ammonium herbicide with a bicyclic pyrazinediium core .
- Properties: CAS No.: 2764-72-7. High water solubility and environmental persistence, similar to paraquat .
- Contrast with Target Compound: Charged diquaternary structure vs. neutral pyrindinone. Agricultural use as a desiccant and herbicide, whereas pyrindinones are more commonly explored in medicinal chemistry .
Electronic and Steric Effects
- Methoxy vs. Hydroxy analogs may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) but lower metabolic stability.
- Chloro vs. Trifluoromethyl :
Data Table: Key Structural and Physical Properties
Biological Activity
3-Methoxy-6,7-dihydro-pyrindin-5-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 3-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one
- Molecular Formula: C9H9NO2
- Molecular Weight: 165.17 g/mol
Synthesis Methods
The synthesis of 3-Methoxy-6,7-dihydro-pyrindin-5-one typically involves the condensation of aromatic aldehydes with suitable amines, followed by cyclization and oxidation steps. The methods can vary in yield and efficiency depending on the specific reagents and conditions employed.
Antimicrobial Properties
Research indicates that 3-Methoxy-6,7-dihydro-pyrindin-5-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, studies have shown that this compound has potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound is also being investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the mitochondrial apoptotic pathway. Specifically, it was found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl2, leading to increased activation of Caspase 3 and subsequent cell death in human colon cancer cell lines .
The biological effects of 3-Methoxy-6,7-dihydro-pyrindin-5-one are believed to stem from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses related to growth and apoptosis.
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of 3-Methoxy-6,7-dihydro-pyrindin-5-one on HT-29 colon cancer cells, the compound demonstrated a notable reduction in cell viability at concentrations ranging from 6.587 to 11.10 µM. The results indicated that the compound effectively triggered apoptotic pathways, suggesting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Testing
A series of tests conducted against various bacterial strains revealed that 3-Methoxy-6,7-dihydro-pyrindin-5-one had MIC values ranging from 3.12 to 12.5 µg/mL. These results positioned it as a promising candidate for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 3-Methoxy-6,7-dihydro-pyrindin-5-one | Antimicrobial & Anticancer | 3.12 - 11.10 |
| 3-Hydroxy-6,7-dihydro-pyrindin-5-one | Moderate Anticancer Activity | Not specified |
| 6,7-Dihydro-pyrindin-5-one | Limited Biological Activity | Not specified |
Q & A
Q. What are the established synthesis routes for 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one, and how do their yields and purities compare?
The compound can be synthesized via cyclocondensation of 1,3-diketones with ammonium acetate and 1,1,3,3-tetraethoxylpropane, achieving moderate yields (40-60%) . Alternative multi-step methods, such as functionalization of pyrrolo[3,4-b]pyridine scaffolds, may improve purity but require rigorous purification (e.g., column chromatography) . Comparative studies suggest that solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction efficiency and byproduct formation.
Q. What spectroscopic techniques are most effective for characterizing the structure of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one?
Key techniques include:
- ¹H/¹³C NMR : To confirm methoxy group positioning and dihydro-pyrindinone backbone .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in ring conformation, as demonstrated in related pyridine derivatives .
Advanced Research Questions
Q. How does 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one interact with biological targets, and what methodologies are used to elucidate its allosteric modulation mechanisms?
The compound acts as an allosteric modulator, binding to secondary sites on enzymes or receptors to induce conformational changes . Methodologies include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinity.
- Mutagenesis Studies : Identifying critical residues in target proteins (e.g., kinases) that disrupt modulation .
- Computational Docking : Using software like AutoDock to predict binding poses and validate experimental data .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?
Discrepancies often arise from solvent polarity, pH, or temperature. To address this:
- Controlled Solubility Assays : Use standardized buffers (e.g., PBS at pH 7.4) and compare with organic solvents (DMSO, ethanol) .
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
- Inter-laboratory Validation : Collaborate to harmonize protocols and minimize batch-to-batch variability .
Q. What strategies are employed to optimize the pharmacokinetic properties of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one derivatives for enhanced bioavailability?
- Structural Modifications : Introducing lipophilic groups (e.g., tert-butyl) to improve membrane permeability, as seen in related triazolo-pyrazine compounds .
- Prodrug Design : Masking polar functional groups (e.g., methoxy) with ester linkages for controlled release .
- In Silico ADME Prediction : Tools like SwissADME to prioritize derivatives with favorable absorption and metabolic stability .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to validate the compound’s role in modulating enzymatic activity without interference from off-target effects?
- Negative Controls : Use structurally analogous but inactive compounds (e.g., methoxy-free analogs) to isolate specific effects .
- Kinetic Assays : Measure enzyme activity (e.g., Vmax, Km) under varying compound concentrations to distinguish allosteric vs. competitive inhibition .
- CRISPR Knockout Models : Eliminate putative target proteins in cell lines to confirm mechanistic pathways .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one?
- HPLC-MS/MS : For high-sensitivity detection of sub-1% impurities .
- NMR Relaxation Experiments : To identify low-abundance byproducts (e.g., oxidized or dimerized forms) .
- Reference Standards : Cross-validate with commercially available pyridine derivatives (e.g., 6-Methoxypyridin-2-ylamine) to ensure specificity .
Biological Activity and Therapeutic Potential
Q. What preclinical models are most suitable for evaluating the compound’s anticancer or antiviral potential?
- Cancer : Use patient-derived xenografts (PDX) or 3D tumor spheroids to assess antiproliferative effects .
- Antiviral : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based activity assays .
- Toxicity Profiling : Employ zebrafish embryos for rapid in vivo toxicity and efficacy screening .
Structural and Functional Analogues
Q. How do structural analogues of 3-Methoxy-6,7-dihydro-[1]pyrindin-5-one (e.g., chloro or methyl derivatives) differ in bioactivity?
- Chloro Derivatives : Exhibit enhanced electrophilicity, improving covalent binding to cysteine residues in target proteins .
- Methyl Substitutions : Increase steric hindrance, potentially reducing off-target interactions but lowering solubility .
- Comparative SAR Studies : Systematically replace functional groups and correlate changes with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
